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Introduction

Mutations in the Neuroblastoma Amplified Sequence (NBAS) gene are associated with a
spectrum of severe, autosomal recessive disorders. These include infantile liver failure
syndrome 2 (ILFS2), characterized by recurrent acute liver failure triggered by fever, and SOPH
syndrome, which involves short stature, optic nerve atrophy, and Pelger-Huét anomaly.[1][2][3]
[4] The NBAS protein is a crucial component of the syntaxin 18 complex, playing an essential
role in retrograde transport from the Golgi apparatus to the endoplasmic reticulum (ER).[3][5][6]
Understanding the precise molecular mechanisms by which different NBAS mutations lead to
disease is critical for developing effective therapies.

The CRISPR-Cas9 genome-editing system offers a powerful and precise tool to model and
study NBAS mutations in vitro. By introducing specific disease-causing mutations into relevant
cell lines, researchers can create high-fidelity models to dissect pathogenic mechanisms,
screen for potential therapeutic compounds, and explore gene correction strategies. These
application notes provide a comprehensive overview and detailed protocols for utilizing
CRISPR-Cas9 to investigate NBAS mutations.

Key Applications
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» Disease Modeling: Engineering specific NBAS mutations found in patients into human cell
lines (e.g., hepatic cell lines like HepG2, or fibroblasts) to create cellular models of ILFS2
and SOPH syndrome.

o Functional Analysis: Elucidating the impact of specific mutations on NBAS protein
expression, stability, and its function within the Golgi-ER retrograde transport pathway.[1][3]

o Mechanism-of-Action Studies: Investigating downstream cellular consequences of NBAS
dysfunction, such as impaired protein secretion, increased ER stress, and thermal sensitivity.

[1]

e Therapeutic Screening: Utilizing validated NBAS-mutant cell models for high-throughput
screening of small molecules or other therapeutic modalities that could rescue the cellular
phenotype.

Data Presentation: NBAS Mutations and Associated
Phenotypes

The following table summarizes key information on selected NBAS mutations and their clinical
and cellular consequences as reported in the literature.
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Caption: High-level workflow for studying NBAS mutations using CRISPR-Cas?9.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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